molecular formula C12H20N2O5 B14775699 Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate

Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B14775699
M. Wt: 272.30 g/mol
InChI Key: VABDGJWVVVNQKF-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate is a compound that belongs to the class of organic compounds known as carbamates. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, which is crucial in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate typically involves the protection of an amino group with a Boc group. One common method is the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve mild heating and stirring to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds like this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group to prevent unwanted reactions during multi-step synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of complex molecules.

Properties

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C12H20N2O5/c1-5-18-9(16)12(6-8(15)13-7-12)14-10(17)19-11(2,3)4/h5-7H2,1-4H3,(H,13,15)(H,14,17)

InChI Key

VABDGJWVVVNQKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)NC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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